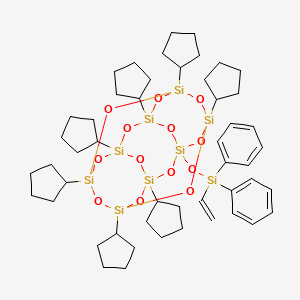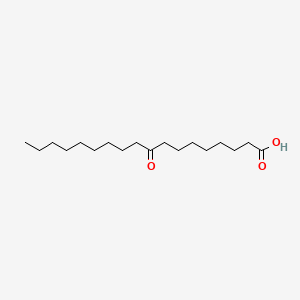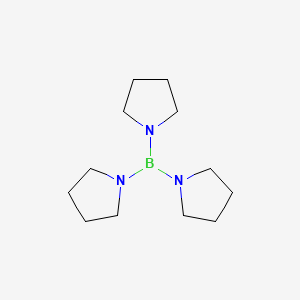
Tris(pyrrolidino)borane
Descripción general
Descripción
Tris(pyrrolidino)borane is a chemical compound with the empirical formula C12H24BN3 . It has a molecular weight of 221.15 . The compound is represented by the SMILES string C1CCN(C1)B(N2CCCC2)N3CCCC3 .
Molecular Structure Analysis
The molecular structure of Tris(pyrrolidino)borane is represented by the InChI keyJQUDDMWQHIFUQI-UHFFFAOYSA-N . The structure consists of a boron atom at the center, surrounded by three pyrrolidino groups . Physical And Chemical Properties Analysis
Tris(pyrrolidino)borane is a compound with a melting point of 56-60°C . It has an assay of 97% .Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
Tris(pyrrolidino)borane and its derivatives have been extensively used as catalysts in various organic synthesis reactions. For example, tris(pentafluorophenyl)borane has been employed in the silylative reduction of pyridines, leading to the formation of structurally diverse azacyclic compounds. This process involves the selective formation of sp³ C-Si bonds, showcasing the borane's role in catalyzing complex reductions (Gandhamsetty, Park, & Chang, 2015).
Precursor for Synthesis of Diborane Derivatives
Tris(pyrrolidino)borane is a key precursor in the synthesis of important boron compounds. For instance, tetra(pyrrolidino)diborane(4), derived from tris(pyrrolidino)borane, serves as a novel precursor for bis(pinacolato)diborane(4), a significant intermediate in diborane chemistry used for addition and insertion reactions (Ali, Goldberg, & Srebnik, 2002).
Lewis Acid Properties and Metallocene Activation
Tris(pyrrolidino)borane derivatives, particularly tris(pentafluorophenyl)borane, exhibit strong Lewis acid properties. These properties are exploited in the synthesis of complexes with nitrogen-containing compounds and in the activation of metallocene for olefin polymerization. This demonstrates the compound's versatility in both organic and organometallic chemistry (Focante, Mercandelli, Sironi, & Resconi, 2006).
Application in Electronic and Photonic Devices
In the field of electronics and photonics, derivatives of tris(pyrrolidino)borane have been utilized in the development of luminescent materials. For example, organoboron compounds with 2,2'-dipyridylamino functional groups, derived from tris(pyrrolidino)borane, exhibit bright blue luminescence under UV light, making them suitable for applications in light-emitting devices (Jia, Song, & Wang, 2003).
Polymerization Catalysis
Tris(pyrrolidino)borane-based catalysts have been employed in polymerization processes. For instance, tris(pentafluorophenyl)borane significantly lowers the polymerization temperature in the ring-opening polymerization of 1,3-benzoxazines, revealing its potential in creating advanced polymeric materials (Arslan, Kiskan, & Yagcı, 2018).
Propiedades
IUPAC Name |
tripyrrolidin-1-ylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUDDMWQHIFUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N1CCCC1)(N2CCCC2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399547 | |
| Record name | Tris(pyrrolidino)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pyrrolidino)borane | |
CAS RN |
4426-24-8 | |
| Record name | 1,1′,1′′-Borylidynetris[pyrrolidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(pyrrolidino)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pyrrolidino)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



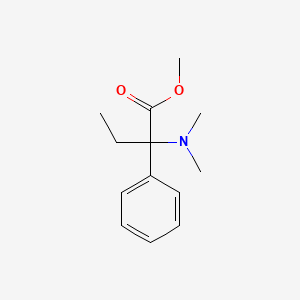
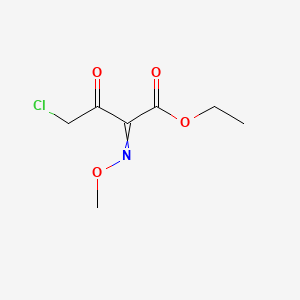

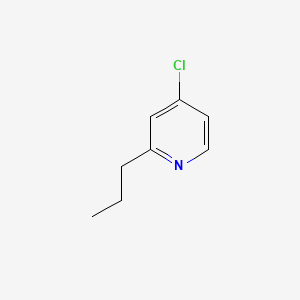
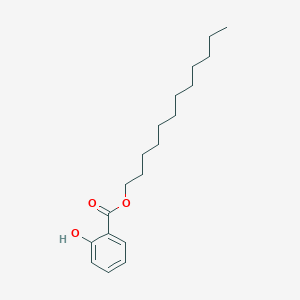
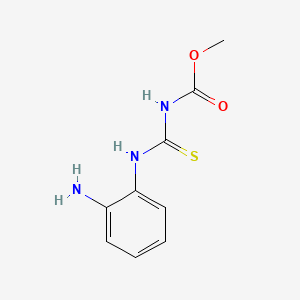
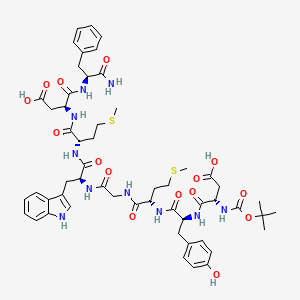
![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)
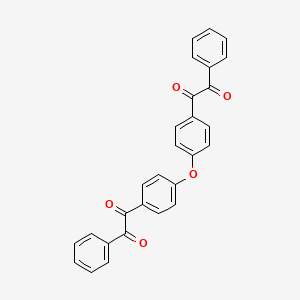
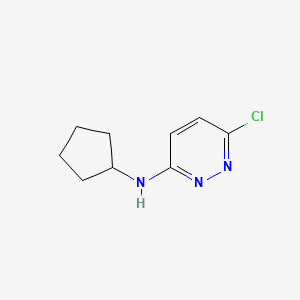
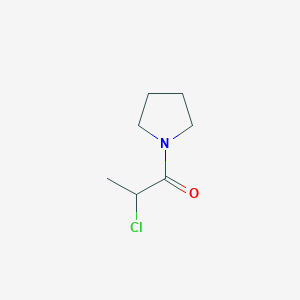
![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)
